2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzo[d]isoxazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isoxazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyrimidine moiety. Common reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions such as:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenated compounds and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biology, it might be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine
In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-2-yl)piperidin-1-yl)ethanone
- 2-(Benzo[d]isoxazol-3-yl)-1-(3-(quinolin-2-yl)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(1,2-benzoxazol-3-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one might exhibit unique properties due to the presence of the 4,6-dimethylpyrimidine moiety, which could influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-10-14(2)22-20(21-13)26-15-6-5-9-24(12-15)19(25)11-17-16-7-3-4-8-18(16)27-23-17/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFALFWICZZKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=NOC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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